4,4'-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline}
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Overview
Description
4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} is an organic compound that belongs to the class of imines It is characterized by the presence of an oxybis linkage between two N-[(E)-(4-chlorophenyl)methylidene]aniline units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} typically involves the condensation reaction between 4-chlorobenzaldehyde and 4,4’-oxydianiline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}
- 4,4’-oxybis{N-[(E)-phenylmethylene]aniline}
- 4,4’-oxybis(2-aminophenol)
Uniqueness
4,4’-oxybis{N-[(E)-(4-chlorophenyl)methylidene]aniline} is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and potential for forming various derivatives, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C26H18Cl2N2O |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[4-[(4-chlorophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18Cl2N2O/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)31-26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H |
InChI Key |
ZFQPOMJPQNFCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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